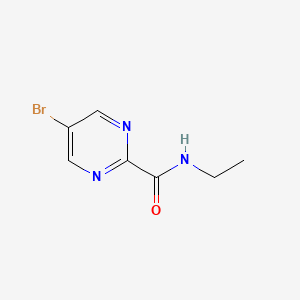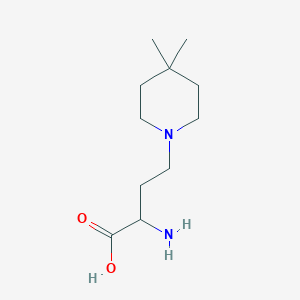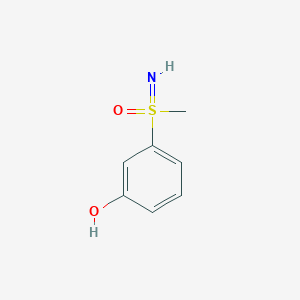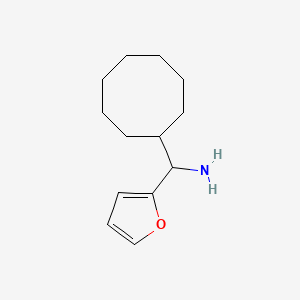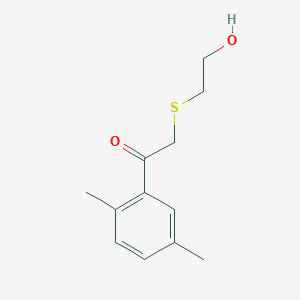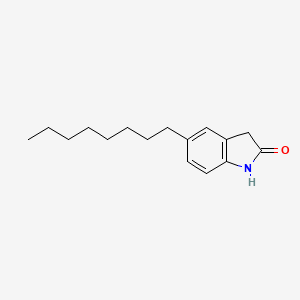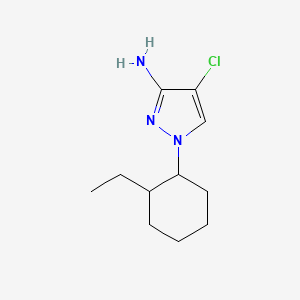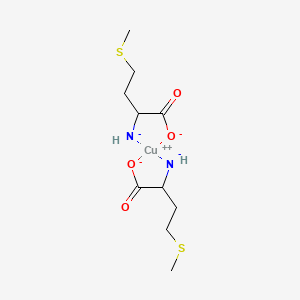
Copper methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper methionine is a chelated compound formed by the combination of copper ions and the amino acid methionine. This compound is of significant interest due to its potential applications in various fields, including nutrition, medicine, and industrial processes. Copper is an essential trace element involved in numerous biological processes, while methionine is an essential amino acid that plays a crucial role in protein synthesis and metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper methionine can be synthesized by reacting methionine with copper salts under controlled conditions. One common method involves the reaction of methionine with copper hydroxide in an aqueous solution. The reaction is typically carried out at a temperature of around 25°C with a pH of 6.8, and the mixture is stirred for about 20 minutes . The resulting product is a this compound chelate.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar principles as laboratory synthesis. The process may include the use of catalysts to enhance the reaction efficiency and yield. The chelation process ensures that the copper ions are effectively bound to the methionine, making the compound more bioavailable and stable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Copper methionine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of copper ions and the functional groups in methionine.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce copper oxide, while reduction can yield copper(I) complexes .
Wissenschaftliche Forschungsanwendungen
Copper methionine has a wide range of scientific research applications:
Biology: this compound plays a role in studying copper metabolism and its effects on biological systems.
Medicine: The compound has potential therapeutic applications, including its use in anticancer treatments.
Industry: In industrial applications, this compound is used as a feed additive to improve the nutritional value of animal feed.
Wirkmechanismus
The mechanism of action of copper methionine involves the interaction of copper ions with various molecular targets and pathways. Copper ions can participate in redox reactions, acting as either electron donors or acceptors. This property allows this compound to influence several biochemical processes, including:
Oxidative Stress: Copper ions can generate reactive oxygen species (ROS), leading to oxidative stress and cell damage.
Enzyme Activation: Copper is a cofactor for several enzymes, including cytochrome c oxidase and superoxide dismutase, which are involved in cellular respiration and antioxidant defense.
Protein Binding: this compound can bind to proteins, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Copper methionine can be compared with other copper-amino acid complexes, such as copper histidine and copper cysteine:
Copper Histidine: Similar to this compound, copper histidine is used in nutritional supplements and has applications in studying copper metabolism.
Copper Cysteine: Copper cysteine complexes are known for their strong binding affinity and are often used in research on copper transport and detoxification.
Uniqueness of this compound: this compound is unique due to its specific binding properties and bioavailability. The thioether group in methionine provides a distinct coordination environment for copper ions, influencing the compound’s stability and reactivity .
Eigenschaften
Molekularformel |
C10H18CuN2O4S2-2 |
|---|---|
Molekulargewicht |
357.9 g/mol |
IUPAC-Name |
copper;2-azanidyl-4-methylsulfanylbutanoate |
InChI |
InChI=1S/2C5H10NO2S.Cu/c2*1-9-3-2-4(6)5(7)8;/h2*4,6H,2-3H2,1H3,(H,7,8);/q2*-1;+2/p-2 |
InChI-Schlüssel |
OGKRAMHEYIKPDE-UHFFFAOYSA-L |
Kanonische SMILES |
CSCCC(C(=O)[O-])[NH-].CSCCC(C(=O)[O-])[NH-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



